molecular formula C17H19N5O3 B2660315 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dimethoxybenzamide CAS No. 2034614-82-7

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dimethoxybenzamide

Cat. No.: B2660315
CAS No.: 2034614-82-7
M. Wt: 341.371
InChI Key: HISLMYJUJAJIMB-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dimethoxybenzamide is a heterocyclic compound featuring a 1,2,4-triazolo[1,5-a]pyrimidine core linked via a propyl chain to a 2,3-dimethoxybenzamide group. The dimethoxybenzamide moiety may enhance solubility and binding affinity due to its electron-donating methoxy groups and planar aromatic structure.

Properties

IUPAC Name

2,3-dimethoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-24-14-7-3-6-13(15(14)25-2)16(23)18-8-4-5-12-9-19-17-20-11-21-22(17)10-12/h3,6-7,9-11H,4-5,8H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISLMYJUJAJIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dimethoxybenzamide typically involves multiple steps. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another approach involves the reaction of azinium-N-imines with nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of microwave irradiation and catalyst-free reactions, are likely to be employed to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Mechanism of Action

The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dimethoxybenzamide involves the inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound binds to the active site of the enzyme, preventing its interaction with substrates necessary for cell division.

Comparison with Similar Compounds

Key Differences :

  • Substituents : The target compound features a propyl-linked dimethoxybenzamide group, whereas Shah and Rojivadiya’s derivatives include aryl and carboxamide substituents.
  • Synthetic Simplicity : The fusion method in DMF (used for Shah’s compounds) offers high purity and scalability, suggesting that the target compound could be synthesized similarly with tailored starting materials .

Key Contrasts :

  • Core Heterocycles : Quinazoline-pyrazole systems (Gao’s compounds) vs. triazolopyrimidine (target compound).
  • Bioactivity : Gao’s compounds show antimicrobial effects at 50 μg/mL, with compound 5k outperforming the control agent hymexazol . The target compound’s activity remains uncharacterized but could theoretically target different pathways due to its unique scaffold.

Physicochemical Properties

Shah and Rojivadiya’s triazolopyrimidine carboxamides exhibit melting points of 205–207°C and distinct spectral profiles (e.g., IR C=N stretch at 1615 cm⁻¹, ^1H NMR δ 1.2–1.4 ppm for propyl groups) . The target compound’s dimethoxybenzamide group likely alters its solubility and spectral characteristics, such as increased aromatic proton signals in NMR.

Biological Activity

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H16N4O3
  • Molecular Weight : 276.29 g/mol
  • CAS Number : Not specified in the sources.

Anticancer Properties

Recent studies have indicated that compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibit promising anticancer activity. For instance, derivatives of this scaffold have been shown to inhibit various kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) and AXL receptor tyrosine kinases. These compounds can disrupt cell cycle regulation and promote apoptosis in cancer cells.

Case Study: CDK Inhibition

A focused screening campaign identified several derivatives with low micromolar IC50 values against CDK-2. The structure-activity relationship (SAR) studies revealed that modifications to the triazolo-pyrimidine core can enhance potency and selectivity against specific kinases involved in tumorigenesis .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Compounds within this class have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or protein synthesis pathways.

Table 1: Antimicrobial Activity of Triazolo Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa64 µg/mL

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects by inhibiting key enzymes such as cyclooxygenase (COX)-1 and COX-2. This inhibition reduces the production of pro-inflammatory mediators like prostaglandins.

Inhibition of COX enzymes leads to decreased inflammation and pain relief, making these compounds candidates for treating inflammatory diseases .

Neuroprotective Effects

Emerging data suggest that derivatives of this compound may exhibit neuroprotective properties. This is particularly relevant in conditions such as Alzheimer's disease where oxidative stress and inflammation play critical roles.

Case Study: Neuroprotection in Animal Models

In animal models of neurodegeneration, administration of triazolo-pyrimidine derivatives resulted in improved cognitive function and reduced neuronal damage compared to control groups .

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